molecular formula C8H8N2O4 B181767 GLYCINE, N-(m-NITROPHENYL)- CAS No. 10242-06-5

GLYCINE, N-(m-NITROPHENYL)-

Cat. No. B181767
CAS RN: 10242-06-5
M. Wt: 196.16 g/mol
InChI Key: YWWRLAPJIGCYRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Glycine can be synthesized from various sources such as serine, threonine, choline, sarcosine (N-methyl glycine), glyoxylate, and as a by-product during the synthesis of l-carnitine . It is a major amino acid that plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions .


Chemical Reactions Analysis

Glycine is involved in multiple metabolic pathways, such as glutathione synthesis and regulation of one-carbon metabolism . It also plays a role in the conversion of p-nitrophenyl phosphate into p-nitrophenol, catalyzed by the enzyme Alkaline Phosphatase .


Physical And Chemical Properties Analysis

GLYCINE, N-(m-NITROPHENYL)- is a white solid with a density of 1.1607 g/cm^3 . It is soluble in water and has an acidity (pKa) of 2.34 (carboxyl), 9.6 (amino) .

Scientific Research Applications

1. Use in Aminolysis Reactions

Glycine, N-(m-Nitrophenyl)-, has been studied in the context of aminolysis reactions. A study by García‐Río, Mejuto, and Pérez-Lorenzo (2005) investigated the aminolysis of p-nitrophenyl acetate by glycine in water-in-oil microemulsions, revealing insights into reaction kinetics in such systems (García‐Río et al., 2005).

2. Applications in Protein Engineering

Glycine, N-(m-Nitrophenyl)-, has been incorporated into proteins for site-specific photochemical proteolysis. England et al. (1997) demonstrated the use of this compound in ion channels, providing a method for understanding protein structure and function (England et al., 1997).

3. Role in Vascular Endothelial Function

The compound has also been explored in the context of vascular endothelial function. Gómez-Zamudio et al. (2015) found that glycine improved endothelium function in aged rats, potentially by enhancing nitric oxide synthase expression and reducing oxidative stress (Gómez-Zamudio et al., 2015).

4. Cyclisation Reactions

In the field of organic chemistry, Glycine, N-(m-Nitrophenyl)-, has been used in cyclisation reactions. French and Smith (1997) explored the cyclisation of its derivatives, contributing to understanding mechanisms in organic synthesis (French & Smith, 1997).

5. Photolysis in Neurotransmitter Studies

The compound's application in photolysis for studying neurotransmitters has been researched. Ramesh et al. (1993) synthesized a photosensitive blocking group for neurotransmitter carboxyl functions, providing insights into neurotransmitter receptor kinetics (Ramesh et al., 1993).

6. Reduction in Organic Synthesis

Vlaskina and Perevalov (2004) studied the reduction of substituted N-(o-nitrophenyl)glycines, contributing to the understanding of chemical synthesis processes (Vlaskina & Perevalov, 2004).

7. Herbicide Resistance Engineering

In agricultural research, the compound has been involved in engineering glyphosate resistance. Pollegioni, Schonbrunn, and Siehl (2011) discussed mechanisms of glyphosate resistance, highlighting the role of glycine derivatives in creating herbicide-resistant crops (Pollegioni et al., 2011).

8. Synthesis of Caged Receptor Ligands

Niu et al. (1996) synthesized and characterized photolabile derivatives of beta-alanine and glycine, offering a method for chemical kinetic investigations of receptors (Niu et al., 1996).

9. Use in Metabolomics Analysis

Xiang et al. (2023) described the use of N-Acyl glycines derivatized by 3-nitrophenylhydrazine for metabolomics analysis, particularly in the study of diabetes progression (Xiang et al., 2023).

10. Environmental Fate and Transport Studies

The environmental fate and transport of glyphosate, a compound related to glycine, N-(m-Nitrophenyl)-, was studied by Coupe et al. (2012), providing insights into its impact in agricultural basins (Coupe et al., 2012).

Future Directions

Research is ongoing to understand the kinetics of enzymatic reactions involving glycine . There is also interest in understanding the role of glycine in obesity and associated metabolic disorders .

properties

IUPAC Name

2-(3-nitroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-8(12)5-9-6-2-1-3-7(4-6)10(13)14/h1-4,9H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWRLAPJIGCYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145065
Record name Glycine, N-(m-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GLYCINE, N-(m-NITROPHENYL)-

CAS RN

10242-06-5
Record name Glycine, N-(m-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC154513
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-(m-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SH Hilal, SW Karickhoff, LA Carreira - Talanta, 1999 - Elsevier
Mathematical models based on structure–activity relationships and perturbed molecular orbital theory have been developed to calculate the ionization pK a s for a large number of …
Number of citations: 38 www.sciencedirect.com
SH Hilal, SW Karickhoff, LA Carreira - US Environmental Protection …, 2003 - archive.epa.gov
The computer program SPARC (SPARC Performs Automated Reasoning in Chemistry) has been under development for several years to estimate physical properties and chemical …
Number of citations: 51 archive.epa.gov
A Takeda - Contrib. Boyce Thompson Inst, 1959
Number of citations: 4

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